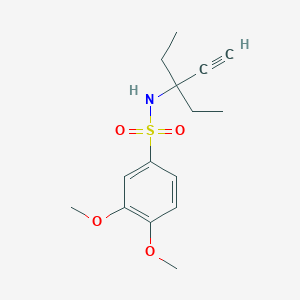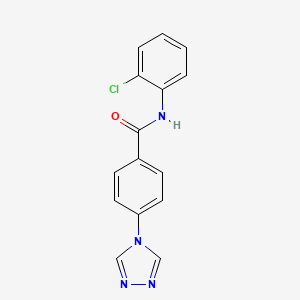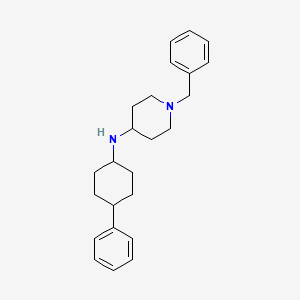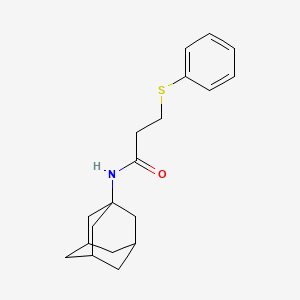
N-(1,1-diethyl-2-propyn-1-yl)-3,4-dimethoxybenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1,1-diethyl-2-propyn-1-yl)-3,4-dimethoxybenzenesulfonamide, also known as DIDS, is a sulfonamide compound that has been widely used in scientific research due to its ability to inhibit anion transporters and channels. The compound was first synthesized in the 1960s and has since been used in various studies to investigate the role of anion transporters and channels in different physiological processes.
作用机制
The mechanism of action of N-(1,1-diethyl-2-propyn-1-yl)-3,4-dimethoxybenzenesulfonamide involves the inhibition of anion transporters and channels by binding to specific sites on the proteins. It has been shown to block the movement of chloride ions across the cell membrane, which can lead to changes in cell volume and acid-base balance.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are mainly related to its ability to inhibit anion transporters and channels. It has been shown to affect cell volume regulation, acid-base balance, and chloride secretion in various tissues and cells. In addition, this compound has also been shown to affect the activity of ion channels in the heart and brain.
实验室实验的优点和局限性
One of the main advantages of using N-(1,1-diethyl-2-propyn-1-yl)-3,4-dimethoxybenzenesulfonamide in lab experiments is its ability to selectively inhibit anion transporters and channels, which can help researchers to investigate the role of these proteins in different physiological processes. However, one of the limitations of using this compound is its potential toxicity, which can affect the viability of cells and tissues.
未来方向
There are several future directions for research on N-(1,1-diethyl-2-propyn-1-yl)-3,4-dimethoxybenzenesulfonamide, including the development of more selective inhibitors of anion transporters and channels, the investigation of the role of these proteins in different disease states, and the development of new therapeutic strategies based on the inhibition of anion transporters and channels. In addition, further studies are needed to investigate the potential side effects of this compound and other sulfonamide compounds on cell and tissue viability.
合成方法
The synthesis of N-(1,1-diethyl-2-propyn-1-yl)-3,4-dimethoxybenzenesulfonamide is a multi-step process that involves the reaction of 3,4-dimethoxybenzenesulfonyl chloride with diethyl propargylmalonate in the presence of a base. The resulting product is then treated with ammonia to yield the final compound, this compound.
科学研究应用
N-(1,1-diethyl-2-propyn-1-yl)-3,4-dimethoxybenzenesulfonamide has been extensively used in scientific research to investigate the role of anion transporters and channels in various physiological processes such as cell volume regulation, acid-base balance, and chloride secretion. It has been shown to inhibit various anion transporters and channels such as the cystic fibrosis transmembrane conductance regulator (CFTR), the volume-regulated anion channel (VRAC), and the calcium-activated chloride channel (CaCC).
属性
IUPAC Name |
N-(3-ethylpent-1-yn-3-yl)-3,4-dimethoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4S/c1-6-15(7-2,8-3)16-21(17,18)12-9-10-13(19-4)14(11-12)20-5/h1,9-11,16H,7-8H2,2-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKWYPQKBRBSLCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C#C)NS(=O)(=O)C1=CC(=C(C=C1)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![(4aS*,8aR*)-6-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-[2-(1H-imidazol-4-yl)ethyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5365666.png)

![N'-[3-(1,3-benzodioxol-5-yl)-1-methyl-2-propen-1-ylidene]-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B5365680.png)
![ethyl 5-ethyl-2-{[(4-ethyl-1-piperazinyl)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B5365688.png)

![2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-3-(2-thienyl)acrylonitrile](/img/structure/B5365691.png)
![3-[{[2-(2-fluoro-5-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}(methyl)amino]-2,2-dimethylpropan-1-ol](/img/structure/B5365718.png)
![1,3-benzodioxol-5-yl(1-{6-[(2-hydroxyethyl)amino]pyrimidin-4-yl}piperidin-3-yl)methanone](/img/structure/B5365723.png)
![2-[(1,4-dioxa-8-azaspiro[4.5]dec-8-ylacetyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B5365724.png)
